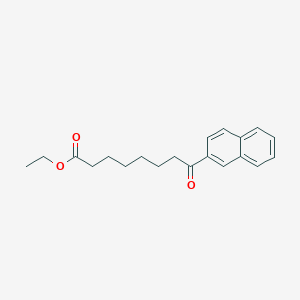

Ethyl 8-(2-naphthyl)-8-oxooctanoate

Übersicht

Beschreibung

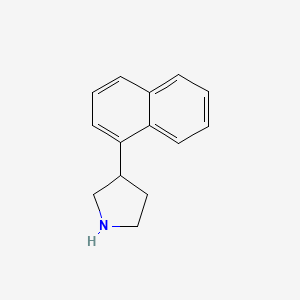

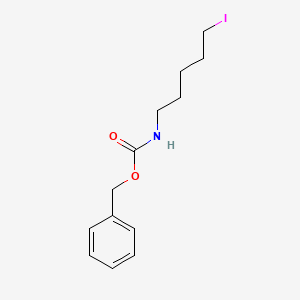

“Ethyl 8-(2-naphthyl)-8-oxooctanoate” is an ester compound, which is formed by condensation of a carboxylic acid and an alcohol. The “8-(2-naphthyl)-8-oxooctanoate” part suggests that the compound contains a naphthyl group, which is a polycyclic aromatic hydrocarbon, and an octanoate group, which is a carboxylic acid derivative. The “ethyl” part indicates that the alcohol used in the ester formation is ethanol .

Molecular Structure Analysis

The molecular structure of “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would likely show a naphthyl group attached to an octanoate group via an ester linkage. The naphthyl group is a fused two-ring system, and the octanoate group would have a chain of eight carbons .

Chemical Reactions Analysis

Esters like “Ethyl 8-(2-naphthyl)-8-oxooctanoate” can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols in the presence of water and an acid or base catalyst. They can also react with Grignard reagents to form tertiary alcohols .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Ethyl 8-(2-naphthyl)-8-oxooctanoate and related compounds have applications in the synthesis of polymers. A study by Zhang, Nadres, Brookhart, and Daugulis (2013) explored using nickel(II) α-diimine dibromide complexes with 8-p-tolyl naphthylimino groups for ethylene polymerization. These complexes showed potential in producing highly branched polyethylene, a significant advancement in polymer chemistry (Zhang et al., 2013).

Molecular Conformation Studies

Kamada and Yamamoto (1979) investigated the conformations of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes, closely related to Ethyl 8-(2-naphthyl)-8-oxooctanoate. Their research provides insights into the equilibrium between different molecular conformations, contributing to a deeper understanding of molecular dynamics (Kamada & Yamamoto, 1979).

Antitumor Activity

A 2018 study by Liu et al. synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound structurally similar to Ethyl 8-(2-naphthyl)-8-oxooctanoate. This compound exhibited inhibition of cancer cell line proliferation, indicating its potential as an antitumor agent (Liu et al., 2018).

Photochemistry Applications

Morley and Pincock (2001) examined the photochemistry of 2-(1-naphthyl)ethyl benzoates, compounds related to Ethyl 8-(2-naphthyl)-8-oxooctanoate. Their research provides valuable insights into the mechanisms of intramolecular electron transfer and photoreactivity, relevant for understanding the photochemical behavior of similar compounds (Morley & Pincock, 2001).

Oligonucleotide Synthesis

Guzaev and Manoharan (2000) explored the use of 2-[(1-naphthyl)carbamoyloxy]ethyl group in oligonucleotide synthesis. This research highlights the role of naphthyl derivatives in the protection of internucleosidic phosphate linkages, crucial for efficient oligonucleotide synthesis (Guzaev & Manoharan, 2000).

Zukünftige Richtungen

The future directions for research on “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used as a reagent in new synthetic methods .

Eigenschaften

IUPAC Name |

ethyl 8-naphthalen-2-yl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-2-23-20(22)12-6-4-3-5-11-19(21)18-14-13-16-9-7-8-10-17(16)15-18/h7-10,13-15H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIRNBRQQNNAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446994 | |

| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-naphthyl)-8-oxooctanoate | |

CAS RN |

362669-46-3 | |

| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)